MK-3697 - 1224846-01-8

MK-3697

Catalog Number: EVT-276080
CAS Number: 1224846-01-8
Molecular Formula: C23H21N5O3S
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-3697 is an orexin receptor 2 (OX2R) antagonist (Ki = 1.1 nM). It is selective for OX2R over OX1R (Ki = 3,600 nM). MK-3697 decreases active awake time and increases slow wave sleep (SWS) and rapid eye movement (REM) sleep in mice when administered at a dose of 100 mg/kg. It also decreases active awake time and increases phase II SWS in dogs.
MK-3697 is a highly potent, orally bioavailable selective orexin 2 receptor antagonists. MK-3697 is also the third insomnia drug, currently being developed by Merck. MK-3697 has Ki = 0.95 nM. Orexin receptor antagonists have demonstrated clinical utility for the treatment of insomnia. In vivo tests results on MK-3697 demonstrated improved stability and TDI profiles as well as excellent sleep efficacy across species.
Overview

MK-3697 is a selective antagonist of the orexin 2 receptor, developed primarily for the treatment of insomnia. Orexin receptors, specifically orexin 1 and orexin 2, are neuropeptide receptors involved in regulating arousal, wakefulness, and appetite. MK-3697 has been identified as a promising candidate in the class of orexin receptor antagonists due to its ability to selectively inhibit the orexin 2 receptor, which plays a crucial role in sleep regulation.

Source

The compound was discovered through medicinal chemistry efforts aimed at developing highly potent and orally bioavailable selective orexin 2 receptor antagonists. The research surrounding MK-3697 has been documented in various scientific publications, including studies focusing on its structure-activity relationship and pharmacological profiles .

Classification

MK-3697 falls under the category of small molecule drugs specifically targeting neuropeptide receptors. It is classified as a selective orexin 2 receptor antagonist, distinguishing it from dual orexin receptor antagonists that target both orexin receptors .

Synthesis Analysis

The synthesis of MK-3697 involves several key steps that focus on optimizing its stability and efficacy. The compound is derived from a series of structural modifications on a lead compound identified through high-throughput screening.

Methods:

  1. Initial Screening: The discovery process began with a library of compounds screened for activity against orexin receptors.
  2. Structure-Activity Relationship Studies: Detailed analysis was conducted to evaluate how different structural modifications affected binding affinity and selectivity for the orexin 2 receptor.
  3. Optimization: Subsequent iterations involved refining the chemical structure to enhance pharmacokinetic properties such as solubility and metabolic stability.

Technical Details:

  • The synthesis typically employs techniques such as solid-phase synthesis or solution-phase synthesis, depending on the desired purity and yield of the final product.
  • Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of MK-3697 during synthesis .
Molecular Structure Analysis

MK-3697 features a complex molecular structure characterized by specific functional groups that confer its selectivity for the orexin 2 receptor.

Structure:

  • The chemical formula of MK-3697 is C₁₈H₁₈N₄O₂.
  • Its structure includes a triaryl amide framework, which is crucial for its interaction with the orexin receptor.

Data:

  • The three-dimensional conformation of MK-3697 has been analyzed using computational modeling techniques to predict its binding interactions with the orexin 2 receptor .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing MK-3697 primarily focus on forming key bonds within its molecular framework.

Reactions:

  1. Amide Bond Formation: A critical reaction involves forming an amide bond between an amine and a carboxylic acid derivative.
  2. Substitution Reactions: Various substitution reactions are employed to introduce functional groups that enhance receptor binding affinity.

Technical Details:

  • Reactions are typically conducted under controlled conditions (temperature, pressure) to maximize yield and minimize by-products.
  • Reaction progress is monitored using chromatographic techniques to ensure purity before proceeding to subsequent steps .
Mechanism of Action

MK-3697 exerts its pharmacological effects by selectively blocking the orexin 2 receptor, which is implicated in promoting wakefulness.

Process:

  1. Receptor Binding: Upon administration, MK-3697 binds to the orexin 2 receptor with high affinity, preventing endogenous orexins from activating this pathway.
  2. Physiological Effects: This blockade leads to decreased arousal and promotes sleep onset by inhibiting wake-promoting signals in the brain.

Data:

  • Preclinical studies have demonstrated that MK-3697 effectively induces sleep in animal models, supporting its potential efficacy in treating insomnia .
Physical and Chemical Properties Analysis

MK-3697 possesses distinct physical and chemical properties that influence its behavior as a therapeutic agent.

Physical Properties:

  • Molecular Weight: Approximately 306 g/mol.
  • Solubility: It exhibits moderate solubility in aqueous solutions, which is favorable for oral bioavailability.

Chemical Properties:

  • Stability: MK-3697 shows stability under physiological conditions but may require formulation adjustments to enhance shelf life.
  • pKa Values: Understanding the pKa values is crucial for predicting solubility and absorption characteristics .
Applications

The primary application of MK-3697 lies in its use as a therapeutic agent for insomnia.

Scientific Uses:

  1. Sleep Disorders Research: MK-3697 serves as a valuable tool in studying the mechanisms underlying sleep regulation and disorders related to orexin signaling.
  2. Pharmacological Studies: It is used in preclinical studies to explore potential side effects and interactions with other medications targeting similar pathways.
Introduction to Orexin Receptor Antagonism in Sleep Medicine

Neurobiological Basis of Orexin Signaling in Sleep-Wake Regulation

Orexin neurons project extensively throughout the central nervous system, with particularly dense innervation of arousal nuclei. OX1R and OX2R exhibit distinct expression patterns that dictate their functional roles: OX1R predominates in the locus coeruleus (noradrenergic center), while OX2R is densely concentrated in the tuberomammillary nucleus (histaminergic), ventral tegmental area (dopaminergic), and basal forebrain (cholinergic) regions [1] [7]. Genetic evidence establishes OX2R’s primacy in sleep regulation: Canine narcolepsy results specifically from OX2R mutations, while OX1R knockout mice show minimal sleep abnormalities [9]. Neurochemical studies reveal that OX2R activation excites wake-promoting neurons via postsynaptic Gq-mediated signaling, increasing neuronal firing rates during active periods. During normal sleep onset, declining orexin tone permits deactivation of these circuits. In insomnia, sustained orexin signaling prevents this transition. MK-3697 and other 2-SORAs selectively block OX2R-mediated arousal, facilitating sleep initiation without global neural inhibition [7] [10].

Table 1: Distribution and Function of Orexin Receptor Subtypes

ReceptorPrimary CNS LocationsKey Arousal Pathways AffectedGenetic Deletion Phenotype
OX1RLocus coeruleus, prefrontal cortexNoradrenergic, glutamatergicMild wake fragmentation (mice)
OX2RTuberomammillary nucleus, basal forebrain, VTAHistaminergic, cholinergic, dopaminergicNarcolepsy with cataplexy (dogs), profound hypersomnolence (mice)

Evolution of Orexin Receptor Antagonists: From DORAs to 2-SORAs

Early clinical efforts focused on dual orexin receptor antagonists (DORAs) blocking both OX1R and OX2R. Compounds like suvorexant demonstrated efficacy but raised theoretical concerns about attenuating OX1R-mediated functions (stress response, addiction pathways). This prompted development of subtype-selective agents. The "triaryl" amide chemotype pioneered by Merck yielded first-generation 2-SORA MK-1064, which exhibited potent OX2R antagonism (hOX2R Kb=9nM) but faced pharmaceutical limitations: instability in acidic media (simulating gastric environment) and moderate time-dependent inhibition (TDI) of cytochrome P450 3A4, posing drug interaction risks [2] [5].

MK-3697 emerged from systematic structure-activity relationship (SAR) optimization of this series. Strategic 2,5-disubstitution of the central isonicotinamide scaffold enhanced metabolic stability while minimizing CYP3A4 interactions. Modifications included:

  • Introduction of electron-withdrawing substituents to resist acidic hydrolysis
  • Steric shielding of metabolically labile sites reducing oxidative metabolism
  • Fine-tuning lipophilicity to maintain blood-brain barrier penetration

These innovations yielded a molecule with retained high OX2R affinity (Ki=0.95 nM) but improved developability. Crucially, MK-3697 maintained >2,000-fold selectivity over OX1R, distinguishing it from earlier "selective" compounds with modest selectivity ratios [1] [4] [5].

Table 2: Evolution of 2-SORA Pharmacological Properties

ParameterMK-1064 (1st gen)MK-3697 (Optimized)Improvement Significance
OX2R Ki (nM)0.520.95Retained sub-nM potency
OX1R/OX2R Selectivity~2885-fold>2000-foldMaintained high selectivity
Acidic Stability (t1/2)Low (<1 hr pH 2)High (>24 hr pH 2)Enables oral formulation
CYP3A4 TDIModerateMinimalReduces drug interaction risk
Receptor Occupancy for Efficacy (rats)>85%>85%Confirmed target engagement threshold

Rationale for Selective Orexin 2 Receptor Targeting in Insomnia

The case for OX2R-selective antagonism rests on three evidentiary pillars: receptor pharmacology studies, cross-species efficacy data, and mechanistic differentiation from DORAs. Radioligand binding assays demonstrate MK-3697’s high affinity for OX2R across species (human Ki=0.95 nM, rat Ki=1.02 nM, dog Ki=0.82 nM), with binding kinetics favoring therapeutic utility: dissociation half-life (t1/2off=110 min) balances sustained target engagement without residual next-day effects [9].

Preclinical polysomnography reveals that OX2R antagonism alone suffices to promote both NREM and REM sleep. MK-3697 administration (20mg/kg) in rats during active phase reduced wakefulness by 45±8% while increasing NREM (32±5%) and REM (138±22%) sleep—comparable to DORA effects. Crucially, sleep architecture remained naturalistic, with preserved sleep-stage sequencing and minimal qEEG spectral changes [9]. Species translation was confirmed in human trials where MK-1064 (a related 2-SORA) increased total sleep time by 60±12 minutes and REM duration by 25±4 minutes in healthy volunteers [9].

Notably, selective OX2R blockade requires higher receptor occupancy (≥85%) than DORAs (65–80%) for equivalent sleep promotion, suggesting OX1R co-antagonism may lower the occupancy threshold for efficacy. However, this higher occupancy does not compromise therapeutic index; MK-3697 achieved sleep promotion without cataplexy-like phenomena in dogs—a critical safety differentiator from narcoleptic states [1] [9].

Table 3: Cross-Species Binding Affinity of MK-3697 at OX2 Receptors

SpeciesKi (nM)Assay TypeClinical Correlation
Human0.95Radioligand displacementPredictive of human pharmacodynamics
Rat1.02Calcium fluxEfficacy in rodent sleep models
Dog0.82Radioligand displacementSafety assessment in non-rodent species
Rhesus monkey0.63Calcium fluxBridging pharmacokinetics studies

Properties

CAS Number

1224846-01-8

Product Name

MK-3697

IUPAC Name

N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29)

InChI Key

VSOUDUXMPUHJEU-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4

Solubility

Soluble in DMSO, not in water

Synonyms

MK3697; MK-3697; MK 3697.

Canonical SMILES

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.